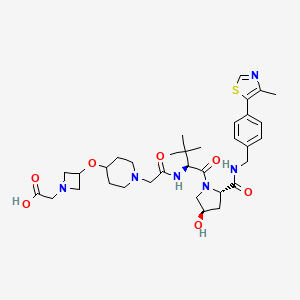
E3 ligase Ligand-Linker Conjugate 42
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 ligase Ligand-Linker Conjugate 42 is a component of proteolysis-targeting chimeras (PROTACs). These chimeric molecules consist of a ligand for the E3 ubiquitin ligase and a linker that connects to a target protein ligand. The conjugate facilitates the ubiquitination and subsequent proteasomal degradation of target proteins, making it a promising tool in drug discovery and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugate 42 involves multiple steps, starting with the preparation of the ligand for the E3 ubiquitin ligase. This is followed by the attachment of a linker molecule. Common solvents used in these reactions include dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), although DMF is often replaced due to its thermal decomposition at high temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods ensure high yield and purity of the final product, which is crucial for its application in PROTACs .
Chemical Reactions Analysis
Types of Reactions
E3 ligase Ligand-Linker Conjugate 42 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions are typically intermediates that are further processed to yield the final this compound. These intermediates are crucial for the conjugate’s functionality in PROTACs .
Scientific Research Applications
E3 ligase Ligand-Linker Conjugate 42 has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein functions and interactions by enabling selective degradation of target proteins.
Medicine: Promising tool for developing therapies for diseases caused by protein dysregulation, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
E3 ligase Ligand-Linker Conjugate 42 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for proteasomal degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
- Cereblon (CRBN) Ligands
- Von Hippel-Lindau (VHL) Ligands
- Mouse Double Minute 2 Homolog (MDM2) Ligands
- Inhibitor of Apoptosis Proteins (IAP) Ligands
Uniqueness
E3 ligase Ligand-Linker Conjugate 42 is unique due to its specific ligand-linker combination, which provides high specificity and efficiency in targeting proteins for degradation. This makes it a valuable tool in the development of PROTACs and other therapeutic agents.
Properties
Molecular Formula |
C34H48N6O7S |
|---|---|
Molecular Weight |
684.8 g/mol |
IUPAC Name |
2-[3-[1-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]oxyazetidin-1-yl]acetic acid |
InChI |
InChI=1S/C34H48N6O7S/c1-21-30(48-20-36-21)23-7-5-22(6-8-23)14-35-32(45)27-13-24(41)15-40(27)33(46)31(34(2,3)4)37-28(42)18-38-11-9-25(10-12-38)47-26-16-39(17-26)19-29(43)44/h5-8,20,24-27,31,41H,9-19H2,1-4H3,(H,35,45)(H,37,42)(H,43,44)/t24-,27+,31-/m1/s1 |
InChI Key |
MXUDMLWMZDSJAO-DWUHQNGNSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCC(CC4)OC5CN(C5)CC(=O)O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCC(CC4)OC5CN(C5)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372988.png)
![5-[5-[3-(Trifluoromethyl)phenyl]-2-furylmethylene]-2-thioxothiazolidine-4-one](/img/structure/B12372990.png)
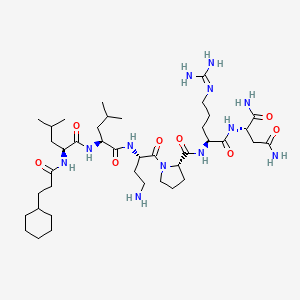
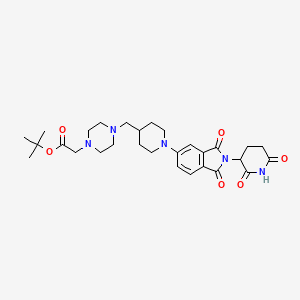
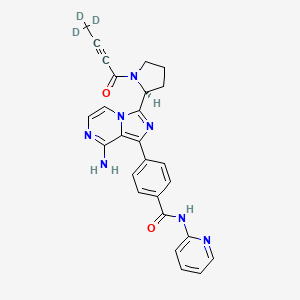
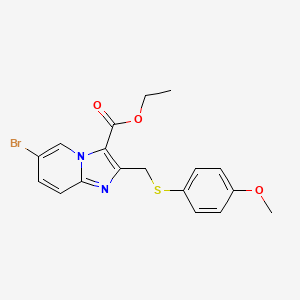
![(2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purin-2-yl]amino]butanoic acid](/img/structure/B12373013.png)

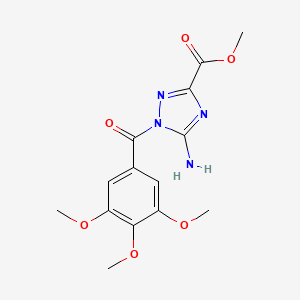



![N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B12373068.png)

